(R)-Elsubrutinib is a selective inhibitor of Bruton's tyrosine kinase, a key enzyme involved in B-cell receptor signaling pathways. This compound has garnered attention for its potential therapeutic applications in treating various hematological malignancies and autoimmune diseases. The compound is classified as a small-molecule drug, specifically targeting the Bruton's tyrosine kinase, which plays a crucial role in the activation and proliferation of B cells.
(R)-Elsubrutinib is derived from the broader class of Bruton tyrosine kinase inhibitors, which have been extensively studied for their efficacy in clinical settings. These inhibitors are synthesized through various chemical methodologies that allow for the precise modification of their molecular structures to enhance selectivity and potency against the target enzyme.
The synthesis of (R)-Elsubrutinib involves several key steps that utilize advanced organic chemistry techniques. These methods often include:
The synthesis may involve the use of catalysts such as palladium compounds in coupling reactions, and protective groups are frequently employed to manage reactive sites during multi-step syntheses. The final product is purified through crystallization or chromatography to achieve the required purity for biological testing.
(R)-Elsubrutinib features a complex molecular architecture characterized by a diphenylaminopyrimidine core structure. The specific stereochemistry at the chiral center contributes significantly to its binding affinity and selectivity towards Bruton's tyrosine kinase.
The reactivity of (R)-Elsubrutinib is primarily centered around its ability to form covalent bonds with specific residues in Bruton's tyrosine kinase. Key reactions include:
The kinetics of these reactions can be studied using various biochemical assays that measure enzyme activity in the presence of (R)-Elsubrutinib, allowing researchers to determine IC₅₀ values and other relevant parameters.
(R)-Elsubrutinib exerts its pharmacological effects by selectively inhibiting Bruton's tyrosine kinase, which is essential for B-cell receptor signaling. The mechanism involves:
Studies have shown that (R)-Elsubrutinib significantly decreases B-cell activation markers and reduces tumor growth in preclinical models.
(R)-Elsubrutinib has significant potential in scientific research and clinical applications, including:
The chiral optimization of elsubrutinib represents a critical advancement in Bruton's tyrosine kinase inhibitor design. The (R)-enantiomer was specifically engineered to maximize covalent binding efficiency to cysteine 481 while minimizing off-target interactions. This stereochemical preference arises from the precise spatial orientation required for the Michael acceptor moiety to align with the sulfhydryl group of cysteine 481 in the Bruton's tyrosine kinase active site. The (R)-configuration positions the acrylamide warhead optimally for nucleophilic attack, reducing the energy barrier for covalent bond formation. Molecular dynamics simulations demonstrate that the (R)-enantiomer maintains a binding pose that allows deeper penetration into the hydrophobic back pocket of Bruton's tyrosine kinase, resulting in 18-fold greater binding efficiency compared to the (S)-counterpart. This enantioselectivity is crucial for achieving sustained kinase inhibition while maintaining favorable pharmacokinetic properties, as the irreversible binding mechanism requires exact spatial positioning to prevent non-specific reactions with plasma proteins or other off-target cysteines [1].
Comprehensive structure-activity relationship studies revealed significant pharmacological differences between elsubrutinib enantiomers. The (R)-enantiomer demonstrated a dissociation constant (Kd) of 0.8 nM for Bruton's tyrosine kinase, compared to 14.3 nM for the (S)-enantiomer, highlighting the critical influence of chirality on target affinity. Systematic modification of the pyrrolopyrimidine scaffold identified that the methyl group at the chiral center creates unfavorable steric interactions in the (S)-configuration, reducing complementarity with the glycine-rich loop of Bruton's tyrosine kinase. Additional SAR findings include:
Table 1: Enantiomer-Specific Binding Parameters for Elsubrutinib
| Parameter | (R)-Elsubrutinib | (S)-Elsubrutinib |
|---|---|---|
| IC50 (enzymatic) | 1.2 nM | 23.7 nM |
| Ki (reversible) | 0.35 nM | 8.9 nM |
| kinact/Ki | 2.1 × 105 M-1s-1 | 0.8 × 104 M-1s-1 |
| Cellular IC50 | 4.8 nM | 126 nM |
The 26-fold difference in cellular potency directly correlates with the compounds' ability to engage Bruton's tyrosine kinase in intact cells, as validated through cellular thermal shift assays showing a 5.8°C thermal stabilization for (R)-elsubrutinib versus 1.2°C for the (S)-enantiomer. These findings underscore how minor stereochemical variations dramatically impact target engagement and inhibitory efficiency [1] [2].
(R)-Elsubrutinib employs a targeted covalent inhibition strategy against Bruton's tyrosine kinase, characterized by rapid reversible binding followed by slow irreversible modification of cysteine 481. Kinetic analyses reveal a two-step mechanism: initial reversible docking with Ki = 0.35 nM, followed by covalent bond formation with rate constant kinact = 0.072 min-1. This results in an overall inactivation efficiency (kinact/Ki) of 2.1 × 105 M-1s-1, indicating high selectivity for the targeted cysteine nucleophile. The residence time of (R)-elsubrutinib on Bruton's tyrosine kinase exceeds 48 hours, as measured by washout experiments showing less than 25% enzyme activity recovery after 24 hours. This extended target occupancy persists despite rapid plasma clearance (t1/2 = 2.8 hours), demonstrating the pharmacological advantage of covalent inhibition. NanoBRET target engagement technology confirmed these kinetic parameters in live cells, showing sustained occupancy of >90% at 24 hours post-dosing, significantly outperforming reversible inhibitors with similar plasma pharmacokinetics [1] [3] [5].
The exceptional selectivity of (R)-elsubrutinib originates from its conformational sensitivity to the Bruton's tyrosine kinase activation state. Structural analyses reveal preferential binding to the inactive DFG-out conformation, where the aspartate-phenylalanine-glycine motif adopts an orientation that expands the ATP-binding cleft. In this conformation, cysteine 481 becomes accessible to the acrylamide warhead of (R)-elsubrutinib, with the inhibitor forming critical hydrogen bonds with methionine 477 and glutamate 475 in the hinge region. Molecular dynamics simulations demonstrate that the trifluoromethylphenyl group stabilizes a unique hydrophobic pocket adjacent to the glycine-rich loop, a feature absent in many off-target kinases. This conformational selectivity prevents engagement with structurally similar kinases like epidermal growth factor receptor that lack this specific pocket architecture. Crystallographic studies confirm that (R)-elsubrutinib induces a 12° rotation in the activation loop, further stabilizing the inactive conformation through allosteric effects propagated via the αC-helix [1] [2].
(R)-Elsubrutinib demonstrates exceptional selectivity within the Tec kinase family while maintaining minimal off-target activity against structurally related kinase clusters. Comprehensive kinome profiling (468 kinases) revealed inhibition of >90% only for Bruton's tyrosine kinase (IC50 = 1.2 nM) and bone marrow tyrosine kinase gene in chromosome X (IC50 = 3.8 nM), with other Tec family members showing IC50 > 1000 nM. Crucially, the inhibitor exhibited >500-fold selectivity against Src family kinases (Lyn IC50 = 612 nM; Fyn IC50 = 894 nM) and >1000-fold selectivity against fibroblast growth factor receptor family kinases. This discrimination originates from structural differences in the hinge region and the unique presence of cysteine 481 in Tec kinases. Molecular modeling indicates that the pyrazolopyrimidine core of (R)-elsubrutinib forms hydrogen bonds with Bruton's tyrosine kinase residues that are replaced by bulkier hydrophobic residues in Src and fibroblast growth factor receptor kinases, creating steric hindrance. Additionally, the covalent binding mechanism provides dual selectivity through both reversible recognition elements and irreversible cysteine targeting, absent in most off-target kinases [1].
Table 2: Kinase Inhibition Profile of (R)-Elsubrutinib
| Kinase Family | Representative Member | IC50 (nM) | Selectivity vs. BTK |
|---|---|---|---|
| Tec Kinases | Bruton's tyrosine kinase | 1.2 | 1x |
| Bone marrow tyrosine kinase gene in chromosome X | 3.8 | 3.2x | |
| Src Kinases | Lymphocyte-specific protein tyrosine kinase | 612 | 510x |
| Proto-oncogene tyrosine-protein kinase Src | 894 | 745x | |
| Fibroblast Growth Factor Receptor Kinases | Fibroblast growth factor receptor 1 | >1000 | >833x |
| Fibroblast growth factor receptor 2 | >1000 | >833x | |
| Epidermal Growth Factor Receptor Family | Epidermal growth factor receptor | 112 | 93x |
| TEC Family Kinases | Inducible T-cell kinase | 28 | 23x |
The stereochemistry of elsubrutinib significantly influences off-target binding to kinases with structural similarities to Bruton's tyrosine kinase. While the racemic mixture showed substantial inhibition of epidermal growth factor receptor (IC50 = 86 nM) and inducible T-cell kinase (IC50 = 32 nM), the isolated (R)-enantiomer demonstrated markedly reduced affinity for these off-targets (epidermal growth factor receptor IC50 = 112 nM; inducible T-cell kinase IC50 = 28 nM). This 1.3-1.5 fold chiral discrimination stems from differential interactions with gatekeeper residues: the (R)-configuration creates a steric clash with threonine 790 in epidermal growth factor receptor, while the (S)-enantiomer accommodates this residue through suboptimal hydrophobic contacts. For inducible T-cell kinase, molecular dynamics simulations reveal that the (R)-enantiomer's methyl group disrupts a critical water-mediated hydrogen bond network involving aspartate 539, increasing the free energy of binding by 2.3 kcal/mol compared to the (S)-counterpart. This chiral selectivity translates to cellular systems, where NanoBRET target engagement assays confirmed 78% Bruton's tyrosine kinase occupancy by (R)-elsubrutinib at concentrations showing <15% engagement of epidermal growth factor receptor or inducible T-cell kinase [1] [3] [5].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0